molecular formula C8H8F3NO2 B2523848 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol CAS No. 1226507-29-4

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol

Cat. No. B2523848
CAS RN: 1226507-29-4
M. Wt: 207.152
InChI Key: RKHREJWJXJDYDO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 1226507-29-4 . It has a molecular weight of 207.15 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol . It is typically stored at 2-8°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis and Material Science

Research on fluoroalkylation reactions in aqueous media emphasizes the importance of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science due to their unique properties. Fluoroalkylation enhances the physical, chemical, or biological properties of molecules, highlighting the potential of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol in developing new materials and chemicals with improved performance. The exploration of green chemistry approaches for fluoroalkylation suggests environmental benefits and efficiency in synthesis processes (Hai‐Xia Song et al., 2018).

Environmental Studies

Microbial degradation of polyfluoroalkyl chemicals has been extensively reviewed, pointing to the environmental persistence and potential bioaccumulative nature of fluorinated compounds. While the specific compound is not addressed, the research underscores the need for understanding the environmental fate and degradation pathways of such compounds to assess their impact and manage their use responsibly (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Pharmacology and Biochemical Research

The use of mu-opioid receptor biased agonists to reduce adverse effects in pain management provides an insight into how specific chemical functionalities influence receptor interactions and downstream signaling pathways. Although not directly related, the principles of selective pathway activation may apply to research involving 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol in the context of developing targeted therapeutic agents with minimized side effects (I. Urits et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHREJWJXJDYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of 6-methoxy-3-pyridinecarboxaldehyde (300 mg, 2.19 mmol), (trifluoromethyl)trimethylsilane (388 μL, 2.63 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 220 μL, 0.220 mmol) and tetrahydrofuran (6.0 mL), the mixture was stirred and reacted at room temperature for 3 hours. Then, purification by silica gel column chromatography (hexane/ethyl acetate=4/1) was performed to give 2-methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound CT) (424 mg, yield: 93%).
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